普拉格雷-d4 代谢物 R-138727

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Prasugrel-d4 Metabolite R-138727 is an isotope labelled derivative of Prasugrel Metabolite . It is a platelet inhibitor and can be used to prevent the formation of blood clots . It is also known as a P2Y12 receptor inhibitor .

Synthesis Analysis

Prasugrel is a prodrug that requires enzymatic transformation in the liver to its active metabolite, R-138727 . The metabolic formation of R-138727 from prasugrel was found to be stereoselective, where 84% of R-138727 was present as RS and RR, the two most pharmacologically potent isomers, whereas the SR and SS enantiomers accounted for about 16% .

Molecular Structure Analysis

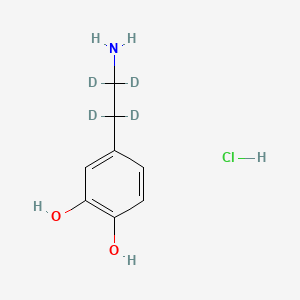

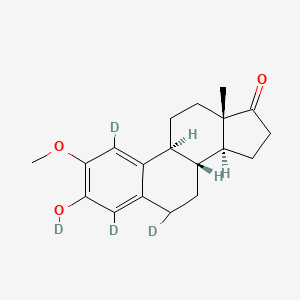

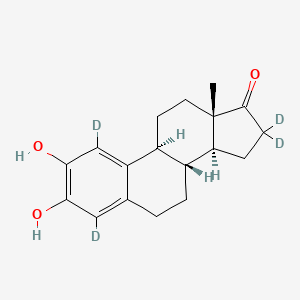

The molecular formula of Prasugrel-d4 Metabolite R-138727 is C18H16FNO3SD4 . Its molecular weight is 353.45 . The chemical formula of the active metabolite of prasugrel is C18H20FNO3S .

Physical and Chemical Properties Analysis

The average weight of Prasugrel-d4 Metabolite R-138727 is 349.42 and its monoisotopic weight is 349.114792406 . The chemical formula is C18H20FNO3S .

科学研究应用

普拉格雷的药代动力学和药效学

一项研究考察了普拉格雷活性代谢物 R-138727 的药代动力学和药效学。据观察,普拉格雷在给药后迅速抑制血小板聚集,作用时间延长。然而,R-138727 的浓度迅速下降,这可能是由于其与血小板中靶受体的缓慢解离速率所致。这项研究表明普拉格雷在各种临床情况中进行个体化治疗的潜力 (Kim 等, 2022)。

普拉格雷的活性代谢物在急性缺血性卒中中的作用

另一项重要发现来自一项关于 R-138727 对非人灵长类动物急性缺血性卒中模型中脑血流和梗塞的影响的研究。普拉格雷的活性代谢物显着增加了大脑中动脉的总通畅率,并减少了缺血性梗塞体积和神经功能缺损。这支持了在该类疾病早期阶段抑制 P2Y12 以限制脑缺血和梗塞的进展和程度的效用 (杉田智 等, 2016)。

人血浆中普拉格雷活性代谢物的分析

一项研究开发了一种灵敏、简单且快速的方法来定量人血浆中的普拉格雷代谢物 R-138727。这种 LC-MS/MS 方法对于生物等效性和药代动力学研究非常有价值,突出了其在科学研究应用中的重要性 (Kakarla 等, 2016)。

慢性肾病患者中的硫醇化合物

在一项评估慢性肾病 (CKD) 患者中接触硫醇化合物(包括 R-138727)的研究中,发现除 R-138727 等具有复杂的代谢物生成机制的化合物外,在 CKD 条件下接触这些化合物的变化可能可以预测 (Takubo 等, 2020)。

催化普拉格雷的人肠 RKIP

一项研究发现人肠道中的 Raf-1 激酶抑制蛋白 (RKIP) 能够将普拉格雷水解成其硫代内酯代谢物。发现 RKIP 参与药物代谢,特别是在普拉格雷生物激活中,为参与药物代谢的酶促过程和个性化医疗的潜在影响提供了新的见解 (Kazui 等, 2016)。

作用机制

Target of Action

The primary target of Prasugrel-d4 Metabolite R-138727 is the human P2Y12 receptor . This receptor plays a crucial role in platelet aggregation , which is a key process in the formation of blood clots. The P2Y12 receptor is a G-protein coupled receptor that is activated by adenosine diphosphate (ADP), leading to platelet activation and aggregation .

Mode of Action

R-138727, the active metabolite of Prasugrel, interacts with the human P2Y12 receptor, specifically with cysteine 97 and cysteine 175 . These two cysteine residues are likely to form a disulfide bridge in native receptors . The interaction of R-138727 with these cysteine residues is irreversible, leading to potent inhibition of receptor function . This prevents the activation of the GPIIb/IIIa receptor complex, resulting in the inhibition of ADP-mediated platelet activation and aggregation .

Biochemical Pathways

The action of R-138727 affects the biochemical pathway involving the P2Y12 receptor and ADP. By inhibiting the P2Y12 receptor, R-138727 prevents the activation of the GPIIb/IIIa receptor complex by ADP . This leads to a decrease in platelet activation and aggregation, which are key steps in the formation of blood clots .

Pharmacokinetics

Prasugrel is a prodrug that requires enzymatic transformation in the liver to its active metabolite, R-138727 . This transformation involves rapid deesterification to an intermediate metabolite, followed by cytochrome P450 (P450)-mediated formation of R-138727 . The major contributors to R-138727 formation are CYP3A4 and CYP2B6 . The metabolite appears quickly in plasma, with a median Tmax of 0.5 hours .

Result of Action

The result of R-138727’s action is a potent and irreversible inhibition of the P2Y12 receptor . This leads to a decrease in ADP-mediated platelet activation and aggregation . As a result, the formation of blood clots is prevented, reducing the risk of thrombotic cardiovascular events .

Action Environment

The action of R-138727 can be influenced by various environmental factors. For example, the presence of other blood cells, calcium, and aspirin can influence the inhibition of ADP-stimulated thrombo-inflammatory markers of platelet activation . Additionally, the enzymatic activity of CYP3A4 and CYP2B6, which are involved in the formation of R-138727, can be affected by various factors such as genetic polymorphisms, drug interactions, and liver disease .

安全和危害

生化分析

Biochemical Properties

Prasugrel-d4 Metabolite R-138727 is known for its potent antiplatelet activity. It interacts with the P2Y12 receptor on platelets, inhibiting adenosine diphosphate (ADP)-induced platelet aggregation . The interaction with the P2Y12 receptor is irreversible, as Prasugrel-d4 Metabolite R-138727 forms a covalent bond with cysteine residues at positions 97 and 175 of the receptor . This covalent binding prevents the receptor from activating the G-protein signaling pathway, thereby inhibiting platelet aggregation.

Cellular Effects

Prasugrel-d4 Metabolite R-138727 exerts significant effects on platelets, the primary cells involved in blood clotting. By inhibiting the P2Y12 receptor, it prevents ADP-mediated platelet activation and aggregation . This inhibition affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The blockade of the P2Y12 receptor disrupts the downstream signaling cascade, leading to reduced platelet activation and aggregation.

Molecular Mechanism

The molecular mechanism of Prasugrel-d4 Metabolite R-138727 involves its binding to the P2Y12 receptor on platelets. The metabolite forms a covalent bond with cysteine residues at positions 97 and 175 of the receptor . This covalent binding is irreversible and prevents the receptor from activating the G-protein signaling pathway. As a result, the downstream signaling cascade is inhibited, leading to reduced platelet activation and aggregation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Prasugrel-d4 Metabolite R-138727 have been observed to be stable over time. The metabolite maintains its inhibitory activity on the P2Y12 receptor, preventing platelet aggregation . Long-term studies have shown that the metabolite remains effective in inhibiting platelet activation and aggregation, with no significant degradation or loss of activity over time.

Dosage Effects in Animal Models

In animal models, the effects of Prasugrel-d4 Metabolite R-138727 vary with different dosages. At lower doses, the metabolite effectively inhibits platelet aggregation without causing significant adverse effects . At higher doses, there may be an increased risk of bleeding and other toxic effects. It is essential to determine the optimal dosage to achieve the desired antiplatelet effect while minimizing potential adverse effects.

Metabolic Pathways

Prasugrel-d4 Metabolite R-138727 is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, including CYP3A4 and CYP2B6 . The metabolite is then further processed by esterases to form the active metabolite, which exerts its antiplatelet effects. The involvement of these enzymes and cofactors is crucial for the bioactivation and subsequent activity of Prasugrel-d4 Metabolite R-138727.

Transport and Distribution

Prasugrel-d4 Metabolite R-138727 is transported and distributed within cells and tissues through various mechanisms. It is absorbed into the bloodstream and transported to target tissues, including platelets . The metabolite interacts with transporters and binding proteins that facilitate its distribution and accumulation in specific cellular compartments. This targeted distribution is essential for its antiplatelet activity.

Subcellular Localization

The subcellular localization of Prasugrel-d4 Metabolite R-138727 is primarily within platelets, where it exerts its inhibitory effects on the P2Y12 receptor . The metabolite’s activity is directed to specific compartments within the platelets, ensuring its effective inhibition of platelet aggregation. Post-translational modifications and targeting signals may play a role in directing the metabolite to its site of action within the cells.

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Prasugrel-d4 Metabolite R-138727 involves the conversion of Prasugrel-d4 to its active metabolite R-138727 through a series of chemical reactions.", "Starting Materials": ["Prasugrel-d4", "Sodium borohydride", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Water", "Ethyl acetate", "Sodium sulfate", "Magnesium sulfate", "Acetonitrile"], "Reaction": ["1. Prasugrel-d4 is reduced to its active metabolite R-138727 using sodium borohydride as the reducing agent in methanol.", "2. The reaction mixture is acidified with hydrochloric acid and extracted with ethyl acetate.", "3. The organic layer is washed with water, dried over sodium sulfate, and concentrated under reduced pressure.", "4. The crude product is purified by column chromatography using ethyl acetate and hexane as eluents.", "5. The purified product is characterized by NMR spectroscopy and mass spectrometry.", "6. The yield of Prasugrel-d4 Metabolite R-138727 is calculated and reported."] } | |

CAS 编号 |

1217222-86-0 |

分子式 |

C18H16FNO3SD4 |

分子量 |

353.45 |

纯度 |

> 95% |

数量 |

Milligrams-Grams |

相关CAS编号 |

204204-73-9 (unlabelled) |

同义词 |

Prasugrel metabolite M3 D4 |

标签 |

Prasugrel Impurities |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。